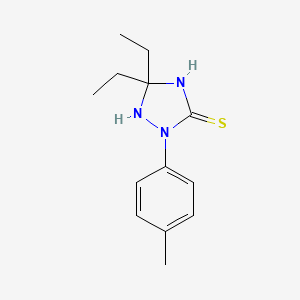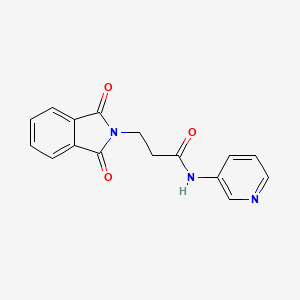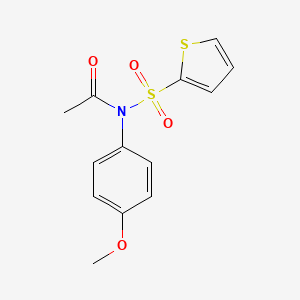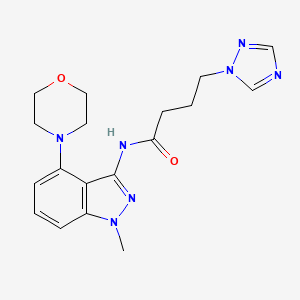
5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazole derivatives, including compounds similar to 5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione, are of significant interest in chemical research due to their diverse chemical and biological activities. These compounds are synthesized through various chemical reactions, characterized by different analytical techniques, and studied for their molecular structure, physical, and chemical properties.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves nucleophilic substitution reactions, heterocyclization, or condensation reactions. For example, the synthesis of S-substituted derivatives of 1,2,4-triazole-5-thiones involves the reaction of 1,2,4-triazole-5-thiones with different halides in the presence of base (Tumosienė et al., 2014).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These studies provide detailed information on the geometry, conformation, and electronic structure of the molecules (Wei et al., 2007).
Chemical Reactions and Properties
1,2,4-Triazole derivatives participate in various chemical reactions, including nucleophilic substitution, oxidation, and addition reactions. These reactions can modify the chemical structure and properties of the compounds, leading to new derivatives with potentially useful properties.
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystalline structure, are determined through experimental studies. These properties are crucial for understanding the behavior of these compounds in different environments and for their application in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic properties, are analyzed through experimental and theoretical methods. Studies often involve computational chemistry techniques, such as density functional theory (DFT), to predict the behavior of these compounds in chemical reactions and their interaction with other molecules.
- Synthesis and characterization of triazole derivatives (Koparır et al., 2013; Zhao et al., 2007).
- Molecular structure and properties analysis (Aouad et al., 2018; Nadeem et al., 2017).
Applications De Recherche Scientifique
Synthesis and Characterization
A broad range of 1,2,4-triazole derivatives, including compounds similar to 5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione, have been synthesized and characterized to explore their chemical properties and potential applications in scientific research. These compounds are known for their versatility in chemical reactions, providing a foundation for the development of various bioactive molecules. The synthesis processes often involve reactions with different halides or esters, under conditions optimized for yield and purity. The characterization of these compounds, including structural elucidation through spectral data and crystallography, confirms their intended structures and helps in understanding their chemical behavior (Ramesh & Lalitha, 2015).
Antimicrobial and Antifungal Activities
Several studies have investigated the antimicrobial and antifungal potentials of 1,2,4-triazole derivatives. These compounds exhibit significant activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans. The bioactivity profiles suggest these derivatives could be promising candidates for the development of new antimicrobial and antifungal agents, highlighting their importance in addressing the growing concern of antibiotic resistance (Al-Abdullah et al., 2014).
Propriétés
IUPAC Name |
5,5-diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-4-13(5-2)14-12(17)16(15-13)11-8-6-10(3)7-9-11/h6-9,15H,4-5H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSBBGCQTBTCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(NC(=S)N(N1)C2=CC=C(C=C2)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Diethyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5598919.png)

![3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5598928.png)
![N-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B5598936.png)

![N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5598957.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol](/img/structure/B5598964.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5598967.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B5598974.png)
![1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5598976.png)

![3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5598992.png)
